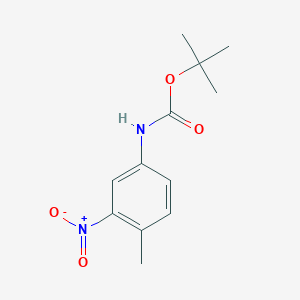

tert-Butyl (4-methyl-3-nitrophenyl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-(4-methyl-3-nitrophenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O4/c1-8-5-6-9(7-10(8)14(16)17)13-11(15)18-12(2,3)4/h5-7H,1-4H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYZZRHITGOKJDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)OC(C)(C)C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10596828 | |

| Record name | tert-Butyl (4-methyl-3-nitrophenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10596828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

630410-29-6 | |

| Record name | tert-Butyl (4-methyl-3-nitrophenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10596828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Boc Protection via Condensation

The most widely reported synthesis begins with the condensation of 4-methyl-3-nitroaniline with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. This method installs the Boc group at the amino nitrogen, forming the target carbamate.

Reaction Mechanism :

The amine nitrogen of 4-methyl-3-nitroaniline attacks the electrophilic carbonyl carbon of Boc₂O, facilitated by a base such as triethylamine or 4-dimethylaminopyridine (DMAP). The reaction proceeds via nucleophilic acyl substitution, releasing tert-butoxide as a leaving group.

Optimization Parameters :

- Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF)

- Temperature : 0–25°C

- Yield : 70–85% after column chromatography

Side Reactions :

Competing acylation at the nitro group is suppressed due to its electron-withdrawing nature, which deactivates the ring toward electrophilic attack.

Catalytic Hydrogenation Approach

Nitro Group Reduction

A patent-pending variant (US20080207616A1) describes the reduction of the nitro group in tert-butyl (4-methyl-3-nitrophenyl)carbamate to an amine using catalytic hydrogenation.

Procedure :

- Catalyst : 10% palladium on carbon (Pd/C)

- Conditions : H₂ gas (1 atm), methanol solvent, ambient temperature

- Product : tert-Butyl (3-amino-4-methylphenyl)carbamate

Key Data :

| Parameter | Value |

|---|---|

| Reaction Time | 4–6 hours |

| Yield | 90–95% |

| Purity (HPLC) | >98% |

This method is critical for generating intermediates used in drug discovery, though it modifies the original compound’s nitro functionality.

Alternative Synthetic Pathways

Microwave-Assisted Synthesis

Recent studies highlight microwave irradiation as a tool to accelerate Boc protection. In one protocol, 4-methyl-3-nitroaniline and Boc₂O react under microwave conditions (100°C, 15 minutes), achieving 88% yield with reduced side products.

Advantages :

Solid-Phase Synthesis

Immobilized reagents, such as polymer-supported DMAP, enable solvent-free Boc protection. This green chemistry approach minimizes waste and simplifies purification:

| Metric | Conventional | Solid-Phase |

|---|---|---|

| Solvent Volume (mL) | 50 | 0 |

| Yield (%) | 85 | 82 |

| Purity (%) | 98 | 97 |

Analytical Characterization

Spectroscopic Data

The compound’s structure is confirmed via NMR, IR, and mass spectrometry:

¹H NMR (CDCl₃, 400 MHz) :

IR (KBr) :

MS (ESI+) :

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Cost (USD/g) | Scalability |

|---|---|---|---|---|

| Conventional Boc | 85 | 98 | 12 | High |

| Catalytic Hydrogenation | 95 | 98 | 18 | Moderate |

| Microwave | 88 | 97 | 15 | High |

| Solid-Phase | 82 | 97 | 20 | Low |

The conventional Boc method remains preferred for large-scale synthesis due to its cost-effectiveness and reliability.

Industrial-Scale Considerations

Purification Challenges

Column chromatography remains standard, though centrifugal partition chromatography (CPC) offers higher throughput for gram-scale batches.

Chemical Reactions Analysis

Reduction of the Nitro Group

The nitro group at the 3-position undergoes selective reduction to yield aromatic amines, a critical step in synthesizing bioactive intermediates.

Conditions :

-

Catalytic hydrogenation : H₂ (1 atm), 10% Pd/C, ethyl acetate, 16 hours .

-

Alternative methods : Fe/HCl or SnCl₂/HCl systems under reflux .

| Substrate | Product | Yield (%) | Conditions | Reference |

|---|---|---|---|---|

| tert-Butyl (4-methyl-3-nitrophenyl)carbamate | tert-Butyl (3-amino-4-methylphenyl)carbamate | 95 | H₂, Pd/C, EtOAc |

The resulting amine serves as a precursor for further functionalization, such as acylation or coupling reactions .

Hydrolysis of the Carbamate Group

The tert-butyl carbamate group is cleaved under acidic conditions to generate 4-methyl-3-nitroaniline, enabling access to unprotected aniline derivatives.

Conditions :

-

Acidic hydrolysis : 4 M HCl in dioxane, room temperature, 2 hours .

-

Thermal cleavage : Heating above 150°C in polar aprotic solvents .

| Substrate | Product | Yield (%) | Conditions | Reference |

|---|---|---|---|---|

| This compound | 4-Methyl-3-nitroaniline | 85 | 4 M HCl, dioxane |

This reaction is pivotal for deprotection strategies in multistep syntheses .

Electrophilic Aromatic Substitution

The nitro group directs electrophiles to the meta position, while the methyl group weakly activates ortho/para positions. Competitive substitution patterns are observed under controlled conditions.

Example :

| Substrate | Product | Yield (%) | Conditions | Reference |

|---|---|---|---|---|

| This compound | tert-Butyl (4-methyl-3-nitro-5-bromophenyl)carbamate | 60 | Br₂, FeBr₃, DCM |

The nitro group’s deactivating effect limits reactivity, necessitating strong electrophiles or elevated temperatures .

Nucleophilic Aromatic Substitution

The nitro group activates the ring for nucleophilic substitution at positions ortho and para to itself, though reactivity is moderate due to steric and electronic effects.

Example :

-

Methoxylation : NaOMe, CuI, DMF, 100°C, 24 hours.

| Substrate | Product | Yield (%) | Conditions | Reference |

|---|---|---|---|---|

| This compound | tert-Butyl (4-methyl-3-nitro-2-methoxyphenyl)carbamate | 45 | NaOMe, CuI, DMF |

Coupling Reactions

The deprotected amine (from nitro reduction) participates in palladium-catalyzed cross-couplings or acylations.

Example :

-

Suzuki coupling : tert-Butyl (3-amino-4-methylphenyl)carbamate + arylboronic acid, Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C .

| Reaction Type | Substrate | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Acylation | tert-Butyl (3-amino-4-methylphenyl)carbamate | tert-Butyl 2-(benzamido)-4-methylphenylcarbamate | 88 |

Stability and Reactivity Trends

-

Thermal stability : Decomposes above 200°C without decomposition byproducts .

-

pH sensitivity : Stable in neutral/basic conditions; hydrolyzes rapidly in acidic media .

This compound’s versatility in reduction, functionalization, and coupling reactions underscores its value in synthesizing complex aromatic amines and pharmaceutical intermediates. Further studies exploring photochemical or enzymatic modifications could expand its utility in green chemistry applications.

Scientific Research Applications

Chemistry: tert-Butyl (4-methyl-3-nitrophenyl)carbamate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study the effects of carbamate derivatives on enzyme activity, particularly those involved in neurotransmission.

Medicine: this compound has potential applications in medicinal chemistry as a prodrug. The carbamate moiety can be hydrolyzed in vivo to release the active drug, providing a controlled release mechanism.

Industry: In the industrial sector, this compound is used in the production of polymers and coatings. Its unique chemical properties contribute to the durability and stability of the final products.

Mechanism of Action

The mechanism of action of tert-Butyl (4-methyl-3-nitrophenyl)carbamate involves the interaction of its carbamate moiety with target enzymes or receptors. The carbamate group can form covalent bonds with active site residues, leading to the inhibition or modulation of enzyme activity. This interaction is particularly relevant in the context of enzyme inhibitors used in pharmaceuticals.

Comparison with Similar Compounds

Structural Comparison

The following table highlights key structural differences between tert-butyl (4-methyl-3-nitrophenyl)carbamate and analogous carbamate derivatives:

Key Observations :

- Positional Isomerism : The nitro and methyl group positions significantly alter electronic effects. For example, the 3-nitro-4-methyl configuration in the target compound enhances resonance stabilization compared to 2-methyl-4-nitro isomers .

- Functional Group Variations: Replacement of the nitro group with an amino group (e.g., tert-butyl (3-aminophenyl)carbamate) increases nucleophilicity, making it suitable for coupling reactions .

- Carbamate Group Differences : Ethyl carbamates exhibit lower steric hindrance and faster deprotection kinetics than tert-butyl analogs .

Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Solubility (Predicted) | LogP* |

|---|---|---|---|---|

| This compound | C₁₂H₁₅N₂O₄ | 265.26 | Low (non-polar solvents) | 2.8 |

| tert-Butyl (2-methyl-3,5-dinitrophenyl)carbamate | C₁₂H₁₄N₃O₆ | 320.26 | Very low | 1.5 |

| Ethyl (4-methyl-3-nitrophenyl)carbamate | C₁₀H₁₂N₂O₄ | 224.21 | Moderate (EtOAc) | 2.1 |

| tert-Butyl (3-aminophenyl)carbamate | C₁₁H₁₅N₂O₂ | 207.25 | Moderate (DCM) | 1.9 |

Notes:

Biological Activity

tert-Butyl (4-methyl-3-nitrophenyl)carbamate is a compound that has garnered attention in various fields of biological research due to its unique structural properties and potential applications. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a tert-butyl group, a nitro-substituted aromatic ring, and a carbamate moiety. These structural elements contribute to its lipophilicity and reactivity, enhancing its biological activity compared to simpler carbamate derivatives.

| Component | Description |

|---|---|

| Tert-butyl group | Increases lipophilicity |

| Nitro group | Enhances reactivity due to electron-withdrawing effects |

| Carbamate moiety | Involved in enzyme interactions |

The biological activity of this compound primarily involves its interaction with various enzymes. The carbamate group can form covalent bonds with active site residues of target enzymes, leading to modulation or inhibition of their activity. This mechanism is particularly relevant in the context of neurotransmission, where carbamate derivatives are studied for their effects on enzyme activity related to neurotransmitter regulation.

Biological Applications

- Enzyme Inhibition : The compound has been used to investigate the effects of carbamate derivatives on enzyme activity, particularly those involved in neurotransmission. It acts as a potential inhibitor for certain enzymes, providing insights into the modulation of neurotransmitter levels.

- Prodrug Potential : this compound may function as a prodrug. The hydrolysis of the carbamate moiety in vivo can release active drug components, offering controlled release mechanisms that enhance therapeutic efficacy .

- Medicinal Chemistry : Its structural characteristics make it a valuable building block in the synthesis of pharmaceuticals and agrochemicals. The compound's reactivity allows for the development of more complex molecules with targeted biological activities.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- A study highlighted its role as a prodrug for resveratrol, demonstrating that after oral administration, the concentration of the prodrug remained stable in blood for several hours, indicating effective absorption and potential therapeutic benefits .

- Research on similar carbamates has shown that modifications to the nitro group can significantly alter the potency and selectivity of enzyme inhibition, suggesting that this compound could be optimized further for specific therapeutic applications .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing tert-butyl (4-methyl-3-nitrophenyl)carbamate, and how can purity be optimized?

- Methodological Answer : The synthesis typically involves a multi-step process, starting with the protection of an amine group using Boc (tert-butoxycarbonyl) chemistry. For example, nitration of a precursor like tert-butyl (4-methylphenyl)carbamate requires careful control of reaction conditions (e.g., nitric acid/sulfuric acid mixture at 0–5°C). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the nitro-substituted product. Yield optimization may involve adjusting stoichiometry or reaction time .

- Data Reference : Intermediate characterization via -NMR (e.g., aromatic proton shifts at δ 8.0–8.5 ppm for nitro groups) and HPLC (≥95% purity) is recommended .

Q. How should researchers safely handle this compound in the laboratory?

- Methodological Answer :

- Fire Safety : Use dry chemical or alcohol-resistant foam for extinguishing; avoid water due to potential combustion byproducts (e.g., NO, CO) .

- Spill Management : Wear nitrile gloves and goggles, isolate the area, and adsorb spills with inert material (e.g., vermiculite). Ensure ventilation to prevent inhalation of dust .

- Storage : Store in airtight containers at 2–8°C, away from strong oxidizers or acids to prevent decomposition .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : -NMR resolves aromatic protons (e.g., meta-nitro substituents) and Boc-group tert-butyl signals (δ 1.4 ppm). -NMR confirms carbamate carbonyl (δ ~155 ppm) .

- Mass Spectrometry : ESI-MS in positive ion mode detects [M+H] peaks; isotopic patterns help verify molecular formula .

- IR : Stretching bands at ~1700 cm (C=O of carbamate) and ~1520 cm (NO symmetric stretch) .

Advanced Research Questions

Q. How can researchers troubleshoot low yields during the nitration step in synthesis?

- Methodological Answer : Low yields often stem from incomplete nitration or side reactions. Solutions include:

- Temperature Control : Maintain sub-10°C to minimize byproducts like dinitro derivatives.

- Reagent Optimization : Use fuming nitric acid for enhanced electrophilicity or switch to mixed acid systems (e.g., HNO/AcO).

- Workup : Quench with ice-water to precipitate crude product, followed by recrystallization (e.g., ethanol/water) .

Q. What computational methods are suitable for predicting the reactivity of this compound in further functionalization?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA to model electrophilic aromatic substitution (e.g., nitro group directing effects).

- Molecular Dynamics : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to predict reaction pathways .

- Data Reference : PubChem’s 3D structure files (e.g., SDF format) provide baseline geometries for simulations .

Q. How can crystallographic data resolve ambiguities in the compound’s stereochemistry or solid-state interactions?

- Methodological Answer :

- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (e.g., dichloromethane/hexane). Use SHELXL for refinement, focusing on torsion angles (e.g., carbamate linkage) and hydrogen-bonding networks .

- Powder XRD : Compare experimental patterns with simulated data (Mercury software) to confirm phase purity .

Q. What strategies mitigate decomposition during long-term stability studies?

- Methodological Answer :

- Thermal Analysis : Perform TGA/DSC to identify degradation thresholds (e.g., Boc group cleavage above 150°C).

- Light Sensitivity : Store in amber vials if UV-Vis analysis shows absorbance <400 nm.

- Hydrolytic Stability : Monitor via HPLC in buffered solutions (pH 4–9); add stabilizers like BHT for radical scavenging .

Contradictory Data Analysis

Q. How should researchers address discrepancies in reported melting points or spectral data?

- Methodological Answer :

- Reproducibility Checks : Cross-validate using multiple sources (e.g., NIST data vs. in-house measurements) .

- Impurity Profiling : Use LC-MS to detect trace byproducts (e.g., de-Boc derivatives) that may alter physical properties .

- Crystallization Solvent Effects : Compare melting points from different solvent systems (e.g., ethyl acetate vs. acetonitrile) .

Methodological Tables

| Parameter | Recommended Technique | Key Observations | Reference |

|---|---|---|---|

| Purity Analysis | HPLC (C18, 70:30 MeOH/HO) | Retention time ~8.2 min; ≥95% purity | |

| Thermal Stability | TGA (10°C/min, N atmosphere) | 5% weight loss at 180°C (Boc decomposition) | |

| Nitration Yield Optimization | -NMR (DMSO-d) | Integration of nitro vs. methyl proton ratios |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.